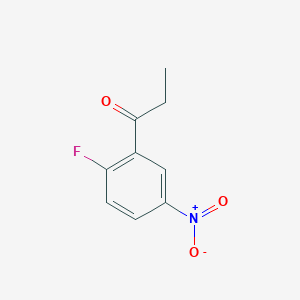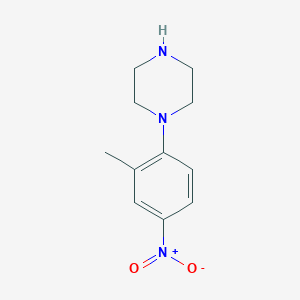![molecular formula C8H12N4 B3138576 1-[2-(Pyridin-2-yl)ethyl]guanidine CAS No. 46121-32-8](/img/structure/B3138576.png)
1-[2-(Pyridin-2-yl)ethyl]guanidine
Descripción general
Descripción
“1-[2-(Pyridin-2-yl)ethyl]guanidine” is a derivative of pyridin-2-yl guanidine . Pyridin-2-yl guanidine derivatives have been studied for their conformational properties, which are influenced by intramolecular hydrogen-bonding interactions .
Synthesis Analysis
The synthesis of pyridin-2-yl guanidine derivatives involves NMR, X-ray crystallography, and B3LYP/6-31+G** theoretical studies . A significant difference was observed in the 1H NMR spectra of the guanidinium salts compared with their N,N’-di-Boc protected and neutral analogues .Chemical Reactions Analysis
The chemical reactions involving these compounds are influenced by two intramolecular hydrogen-bonding systems: (i) between the pyridine N1 atom and the guanidinium protons in the salts and (ii) within the tert-butyl carbamate groups of the Boc-protected derivatives .Aplicaciones Científicas De Investigación
Conformational Analysis
1-[2-(Pyridin-2-yl)ethyl]guanidine derivatives demonstrate unique conformational properties due to intramolecular hydrogen-bonding interactions. Studies involving NMR, X-ray crystallography, and theoretical methods highlight significant conformational changes, such as a 180° shift in the dihedral angle between guanidine/ium moieties and the pyridine ring, influenced by hydrogen bonding systems (Kelly et al., 2011).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the oxidative cyclization process to synthesize various heterocyclic compounds like triazolopyridin-amines. This process involves transformations like chlorination and cyclization, leading to both expected and unexpected products, with potential applications in various chemical syntheses (Ishimoto et al., 2015).
Thermal Stability and Structural Analysis
A new pyridine derivative, featuring amino, nitro, and guanidine groups, shows moderate density, good thermal stability, and moderate detonation properties. The structural and thermal properties of this compound, such as crystal parameters and decomposition temperature, are of interest in material science (Liu et al., 2023).
Antibacterial Agents Synthesis
Research on novel heterocyclic compounds containing a sulfonamido moiety, which includes derivatives of pyridin-2-yl guanidine, has shown promising antibacterial properties. This illustrates the potential of this compound in the development of new antibacterial agents (Azab et al., 2013).
Synthesis of Cobalt Complexes
Guanidine-pyridine hybrid ligands have been synthesized and used to create cobalt complexes. These complexes have been characterized through various techniques, indicating their potential applications in coordination chemistry and possibly in catalysis (Hoffmann et al., 2009).
Virus Inhibition
Derivatives of pyridin-2-yl guanidine have been identified as inhibitors of virus multiplication, showcasing its potential in antiviral research and pharmaceutical applications (Pacsa et al., 1965).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-pyridin-2-ylethyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-8(10)12-6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2,(H4,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWHSLHNXIGYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Pyridin-2-yl)ethyl]guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



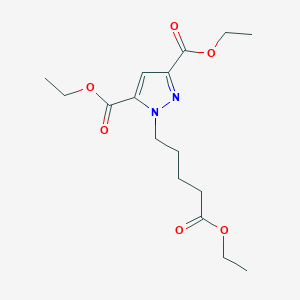

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)
![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

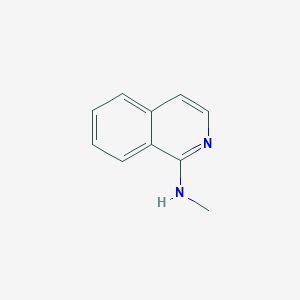
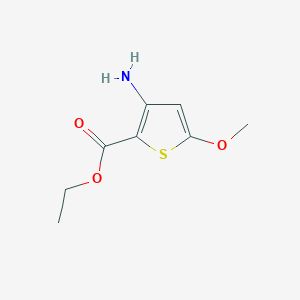
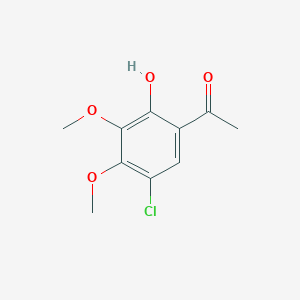
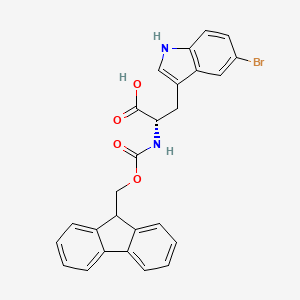

![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)
